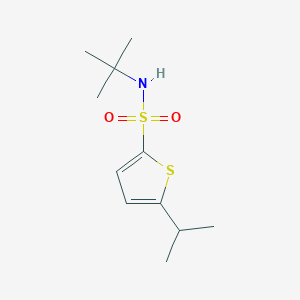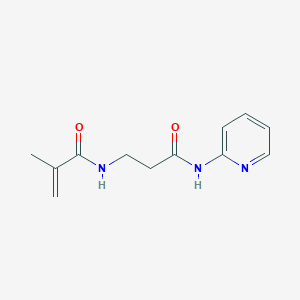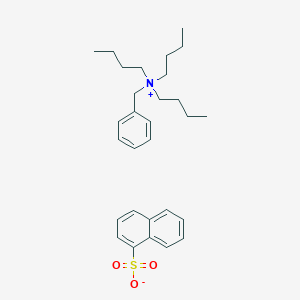
N-Benzyl-N,N-dibutylbutan-1-aminium naphthalene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N,N-dibutylbutan-1-aminium naphthalene-1-sulfonate is a quaternary ammonium compound. It is known for its surfactant properties and is used in various chemical and industrial applications. The compound consists of a benzyl group, two butyl groups, and a butan-1-aminium group attached to a naphthalene-1-sulfonate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dibutylbutan-1-aminium naphthalene-1-sulfonate typically involves a quaternization reaction. The process begins with the reaction of N,N-dibutylbutan-1-amine with benzyl chloride to form N-Benzyl-N,N-dibutylbutan-1-aminium chloride. This intermediate is then reacted with sodium naphthalene-1-sulfonate to yield the final product.
Reaction Conditions:
Temperature: The reactions are usually carried out at room temperature.
Solvent: Common solvents include ethanol or methanol.
Catalyst: No specific catalyst is required for these reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reaction conditions.
Purification: Using techniques like crystallization or distillation to obtain a high-purity product.
Quality Control: Ensuring the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N,N-dibutylbutan-1-aminium naphthalene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound is relatively stable and does not easily undergo oxidation or reduction under normal conditions.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions or amines, can react with the quaternary ammonium group.
Solvents: Polar solvents like water or alcohols are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, a nucleophilic substitution reaction with hydroxide ions would yield the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N,N-dibutylbutan-1-aminium naphthalene-1-sulfonate has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and cleaning agents.
Wirkmechanismus
The mechanism of action of N-Benzyl-N,N-dibutylbutan-1-aminium naphthalene-1-sulfonate involves its interaction with cell membranes. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased permeability. This can facilitate the transport of other molecules across the membrane.
Molecular Targets and Pathways:
Lipid Bilayers: The primary target of the compound’s action.
Pathways: Involves the disruption of membrane integrity and potential activation of signaling pathways related to cell stress responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-N,N-dibutylbutan-1-aminium bromide
- N-Benzyl-N,N-dibutylbutan-1-aminium chloride
Uniqueness
N-Benzyl-N,N-dibutylbutan-1-aminium naphthalene-1-sulfonate is unique due to its naphthalene-1-sulfonate moiety, which imparts distinct surfactant properties compared to its bromide and chloride counterparts. This makes it particularly useful in applications requiring strong surfactant activity and stability.
Eigenschaften
CAS-Nummer |
499782-10-4 |
|---|---|
Molekularformel |
C29H41NO3S |
Molekulargewicht |
483.7 g/mol |
IUPAC-Name |
benzyl(tributyl)azanium;naphthalene-1-sulfonate |
InChI |
InChI=1S/C19H34N.C10H8O3S/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h10-14H,4-9,15-18H2,1-3H3;1-7H,(H,11,12,13)/q+1;/p-1 |
InChI-Schlüssel |
CXAUACQAYDIIIY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Hexylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14249178.png)
![Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-](/img/structure/B14249181.png)
![Pyridine, 1,2,3,6-tetrahydro-1-[(1R)-1-phenylethyl]-2-propyl-, (2S)-](/img/structure/B14249188.png)
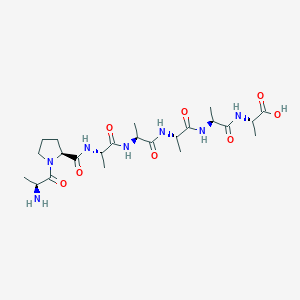
![Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl-](/img/structure/B14249193.png)
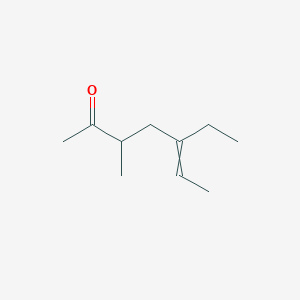
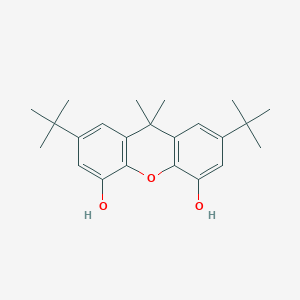
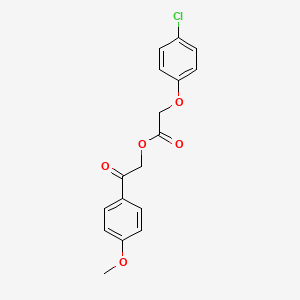
![Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]-](/img/structure/B14249227.png)
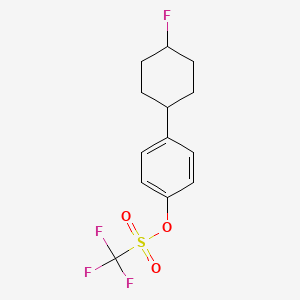
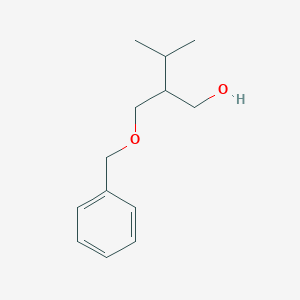
![1,1'-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol}](/img/structure/B14249249.png)
